molecular formula C18H24N4O3S B492701 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide CAS No. 638137-34-5

2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

Cat. No.: B492701
CAS No.: 638137-34-5
M. Wt: 376.5g/mol
InChI Key: HUGKLRVJBBLGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline derivatives with morpholine and acetic acid derivatives. Recent methodologies emphasize green chemistry approaches to enhance yield and reduce environmental impact.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)12.5Induces apoptosis
Related Quinazoline DerivativeMCF7 (breast cancer)15.0Inhibits cell cycle

The compound's effectiveness was evaluated using the MTT assay, which measures cell viability post-treatment. It showed promising results comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy was tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight its potential in treating infections caused by resistant bacterial strains .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing significant activity.

Case Studies

  • In Vivo Studies : In a study involving Wistar rats, the administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential for clinical applications in cancer therapy.
  • Combination Therapy : Combining this compound with existing chemotherapeutics enhanced overall efficacy against resistant cancer cells, indicating a synergistic effect that warrants further investigation.

Properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21-17(24)14-5-2-3-6-15(14)20-18(21)26-13-16(23)19-7-4-8-22-9-11-25-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGKLRVJBBLGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.